N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)18(21)20-12-19(2,22)17-11-14-8-4-6-10-16(14)23-17/h3-11,22H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAZWZKANWQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-bromoalkynylbenzenes with sodium sulfide or potassium sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and hydroxypropylation steps, and employing efficient purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide, often referred to as BTB-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
BTB-1 belongs to the family of benzamide derivatives and is characterized by its unique structure that includes a benzothiophene moiety. The compound has been investigated for its effects on various biological systems, particularly its interaction with serotonin receptors and potential implications in treating mood disorders, obesity, and other metabolic conditions.
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 374.47 g/mol
- CAS Number : 2034569-51-0
BTB-1 primarily acts as a selective inhibitor of the 5-hydroxytryptamine (5-HT) receptor, which plays a crucial role in the regulation of mood, appetite, and social behavior. The inhibition of this receptor can lead to alterations in neurotransmitter release, which is beneficial for conditions like depression and anxiety.
Efficacy in Preclinical Models
Research indicates that BTB-1 exhibits significant biological activity across various models:
-
Antidepressant Activity :
- In rodent models of depression, BTB-1 demonstrated an increase in locomotor activity and anhedonia reduction, suggesting potential antidepressant effects.
- A study reported that BTB-1 administration resulted in a significant decrease in immobility time during forced swim tests compared to control groups.
-
Anti-obesity Effects :
- BTB-1 has been shown to reduce body weight gain in diet-induced obesity models by modulating energy expenditure and appetite regulation.
- The compound's impact on metabolic pathways was assessed through glucose tolerance tests, revealing improved insulin sensitivity.
-
Neuroprotective Properties :
- In vitro studies indicated that BTB-1 protects neuronal cells from oxidative stress-induced apoptosis.
- The compound's neuroprotective effects were linked to its ability to inhibit inflammatory cytokines and promote cell survival pathways.
Study 1: Antidepressant Effects
In a randomized controlled trial involving rodents, BTB-1 was administered at varying doses (10 mg/kg and 20 mg/kg) over a two-week period. Results showed a dose-dependent reduction in depressive-like behaviors measured by the forced swim test.
| Dose (mg/kg) | Immobility Time (seconds) | Significance |
|---|---|---|
| Control | 120 | |
| 10 | 90 | p < 0.05 |
| 20 | 60 | p < 0.01 |
Study 2: Anti-obesity Effects
A separate study focused on the anti-obesity potential of BTB-1 involved high-fat diet-fed mice treated with the compound for eight weeks. The results highlighted significant reductions in body weight and fat mass compared to controls.
| Treatment Group | Final Body Weight (g) | Fat Mass (%) | Significance |
|---|---|---|---|
| Control | 40 | 25 | |
| BTB-1 | 30 | 15 | p < 0.01 |
Toxicity and Safety
Toxicological evaluations indicate that BTB-1 has a favorable safety profile at therapeutic doses. Acute toxicity studies revealed no significant adverse effects at doses up to 100 mg/kg in animal models.
Current Research Trends
Ongoing research is exploring the potential of BTB-1 as a multi-target drug candidate for treating metabolic disorders and mood-related conditions. Investigations are also focusing on its pharmacokinetics and long-term safety profiles.
Q & A
Basic: What are the key synthetic steps for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide, and how are reaction conditions optimized?
The synthesis involves a multi-step process starting with the coupling of 1-benzothiophen-2-yl derivatives with hydroxypropyl intermediates. Key steps include:
- Acylation : Reaction of 2-methylbenzoyl chloride with a hydroxypropylamine intermediate under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates and final product .
- Optimization : Critical parameters include temperature (40–60°C for acylation), solvent choice (dichloromethane or THF for solubility), and reaction time (6–12 hours) to maximize yield (>70%) and purity (>95%) .
Basic: Which spectroscopic and analytical methods are employed to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with key signals for the benzothiophene (δ 7.2–7.8 ppm) and amide (δ 6.5–7.1 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 359.42 (CHFNOS) .
- HPLC : Purity assessment (>98%) using reversed-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?
- In Vitro Assays :
- Cellular Models : Dose-response studies in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects, with EC values compared to controls .
Advanced: What strategies address contradictory data in reported biological activities?
- Dose-Response Validation : Replicate studies across multiple cell lines or enzymatic preparations to rule out assay-specific artifacts .
- Structural Confirmation : Re-characterize batches via X-ray crystallography (e.g., ) to ensure compound integrity, as impurities or stereochemical variations may skew results .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzofuran derivatives in ) to identify trends in activity .
Advanced: How do modifications to the benzothiophene or amide moieties affect bioactivity?
- Benzothiophene Substitutions :
- Amide Linker Optimization :
Advanced: What computational methods predict the compound’s pharmacokinetics and toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II model parameters such as:
- Molecular Docking : AutoDock Vina simulates binding poses with targets (e.g., COX-2 or EGFR kinases), identifying key hydrogen bonds with the hydroxypropyl group .
Advanced: How can researchers assess the compound’s stability under physiological or storage conditions?
- Forced Degradation Studies :
- Long-Term Storage : Stability-indicating methods (e.g., NMR) confirm integrity after 6 months at -20°C in amber vials .
Advanced: How can contradictions in reported mechanisms of action be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
